molecular formula C10H12N4 B13179327 methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine

methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine

Cat. No.: B13179327
M. Wt: 188.23 g/mol
InChI Key: ZFIAWHJXPQBSDS-UHFFFAOYSA-N
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Description

Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine typically involves a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Scientific Research Applications

Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial, anticancer, and antiviral agents.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions, which contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with a similar triazole ring structure.

    Benzyltriazole: A derivative with a benzyl group attached to the triazole ring.

    Phenyltriazole: A compound with a phenyl group attached to the triazole ring.

Uniqueness

Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine is unique due to the presence of both a methylamine group and a phenyl group attached to the triazole ring. This combination of functional groups enhances its versatility and potential for various applications, distinguishing it from other triazole derivatives.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-methyl-1-(2-phenyltriazol-4-yl)methanamine

InChI

InChI=1S/C10H12N4/c1-11-7-9-8-12-14(13-9)10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3

InChI Key

ZFIAWHJXPQBSDS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(N=C1)C2=CC=CC=C2

Origin of Product

United States

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